molecular formula C8H7ClN2O B1593428 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-72-7

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1593428
CAS No.: 1020056-72-7
M. Wt: 182.61 g/mol
InChI Key: VAHOYWJOMYELTR-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 5th position on the pyrrolo[2,3-b]pyridine ring

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its interaction with its targets.

Pharmacokinetics

Its molecular weight is 182.61 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a unique chemical provided to early discovery researchers , its effects are likely under investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-1H-pyrrolo[2,3-b]pyridine and methoxy-containing reagents.

    Methoxylation: The introduction of the methoxy group at the 5th position is achieved through a methoxylation reaction. This can be done using methanol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

    5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different substitution patterns.

    4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of a methoxy group.

    5-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

IUPAC Name

4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHOYWJOMYELTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649808
Record name 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-72-7
Record name 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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